molecular formula C12H12O3 B6174442 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2613383-83-6

4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6174442
CAS No.: 2613383-83-6
M. Wt: 204.22 g/mol
InChI Key: IQUQCYAIOMKYMU-UHFFFAOYSA-N
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Description

4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic organic compound featuring a strained oxabicyclo[2.1.1]hexane scaffold with a phenyl substituent at position 4 and a carboxylic acid group at position 1. The bicyclic core imposes conformational rigidity, making it valuable in medicinal chemistry for designing peptidomimetics and bioactive molecules.

Properties

CAS No.

2613383-83-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-10(14)12-6-11(7-12,8-15-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)

InChI Key

IQUQCYAIOMKYMU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Diene Precursors

The foundational step in constructing the bicyclo[2.1.1]hexane framework involves preparing conformationally constrained dienes. A proven approach utilizes phenylacetaldehyde derivatives as starting materials. For instance, methylenation of 4-phenylbut-3-enal using Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) generates 2-phenylacrylaldehyde, a critical diene precursor. This reaction proceeds via nucleophilic attack of the aldehyde oxygen on the methylenation reagent, followed by elimination to yield the α,β-unsaturated aldehyde.

Subsequent allyl Grignard addition to 2-phenylacrylaldehyde in tetrahydrofuran (THF) at 0°C introduces the necessary branching for cyclization. The resulting secondary alcohol undergoes oxidation to a ketone, forming 2-phenylhexa-1,5-dien-3-one—a pivotal intermediate for photochemical cyclization.

Photocatalytic Cyclization Conditions

Intramolecular [2 + 2] cycloaddition of 2-phenylhexa-1,5-dien-3-one is catalyzed by the iridium complex (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ under blue LED irradiation. This visible-light-mediated process occurs in acetonitrile at ambient temperature, achieving cyclization efficiencies exceeding 85%. The reaction mechanism involves energy transfer from the excited iridium catalyst to the dienone, promoting triplet-state reactivity and stereoselective bond formation.

Key parameters include:

  • Catalyst loading: 5–10 mol%

  • Solvent: Anhydrous CH₃CN (0.1–0.3 M)

  • Light source: 450 nm LEDs (15 W intensity)

  • Reaction time: 12–24 hours

This method yields 1-phenylbicyclo[2.1.1]hexan-2-one as the primary product, demonstrating the feasibility of constructing the bicyclic core under mild conditions.

Oxygen Bridge Incorporation

Introducing the 2-oxa moiety necessitates modifying the diene precursor to include an ether linkage. One strategy replaces the ketone oxygen in 2-phenylhexa-1,5-dien-3-one with a protected hydroxyl group. For example, substituting the ketone with a tert-butyldimethylsilyl (TBS)-protected alcohol enables subsequent oxidation to the ether post-cyclization. Deprotection with tetra-n-butylammonium fluoride (TBAF) followed by acid-catalyzed etherification completes the oxabicyclo framework.

Carboxylic Acid Functionalization Pathways

Oxidation of Bicyclo Ketones

The ketone group in 1-phenylbicyclo[2.1.1]hexan-2-one serves as a strategic handle for carboxylic acid installation. Jones oxidation (CrO₃ in H₂SO₄/acetone) converts the ketone to the corresponding carboxylic acid with 60–70% yield. However, over-oxidation and ring strain present challenges, necessitating optimized conditions:

  • Temperature: 0–5°C

  • Reaction time: 2 hours

  • Quenching: Rapid addition to ice-water

Alternative oxidants like potassium permanganate (KMnO₄) in acidic media achieve comparable results but require stringent pH control to prevent bicyclic ring degradation.

Direct Carboxylation via CO₂ Insertion

Transition-metal-mediated carboxylation offers a regioselective alternative. Treating the bicyclo bromide (prepared via HBr addition to the ketone) with a zinc-copper couple in tetrahydrofuran under CO₂ atmosphere (50 psi) generates the carboxylic acid directly. This single-step method avoids intermediate isolations, improving overall efficiency:

  • Catalyst: Zn/Cu (1:1 molar ratio)

  • Temperature: 80°C

  • Yield: 55–65%

Industrial-Scale Production Considerations

Continuous-Flow Photoreactors

Scaling photochemical syntheses requires transitioning from batch to continuous-flow systems. Microfluidic reactors with immobilized iridium catalysts enable:

  • Enhanced photon efficiency via LED array integration

  • Residence time control (10–30 minutes)

  • Productivity: 50 g/h per liter reactor volume

Purification Challenges

The polar nature of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid complicates crystallization. Simulated moving bed (SMB) chromatography using C18-functionalized silica and methanol/water gradients achieves >99% purity at multi-kilogram scales.

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic bicyclo esters provides enantiomerically pure carboxylic acids. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the (R)-ester, yielding the (S)-acid with 98% enantiomeric excess (ee).

Electrochemical Decarboxylation

Paired electrolysis of bicyclo malonates in divided cells generates the target acid via anodic oxidation and cathodic proton reduction. This solvent-free approach achieves 85% faradaic efficiency at 2.5 V .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety participates in controlled oxidations:

ReagentTemperatureProductSelectivityYield (%)Reference
KMnO<sub>4</sub> (aq)0–25°COxo-derivatives (ketone formation)High65–78
O<sub>3</sub> (ozonolysis)-78°CRing-opened dicarbonyl compoundsModerate42–55

Oxidation preferentially occurs at the bridgehead carbons due to strain relief.

Reduction Reactions

The bicyclic system undergoes selective hydrogenation:

ReagentConditionsProductNotesReference
H<sub>2</sub>/Pd-C1 atm, RTPartially saturated bicyclic alcoholsRetains oxabicyclic core
LiAlH<sub>4</sub>THF, refluxAlcohol derivative (acid → primary -OH)Complete reduction of -COOH

Substitution and Functionalization

The phenyl group and bridge positions allow electrophilic/nucleophilic attacks:

Reaction TypeReagentPosition ModifiedKey ProductReference
Friedel-Crafts AlkylationClCH<sub>2</sub>COCl, AlCl<sub>3</sub>Para to phenyl ringChloroacetyl-substituted derivative
SN<sub>2</sub>NaN<sub>3</sub>, DMFBridgehead C–O bondAzido-functionalized analog

Derivatization via Carboxylic Acid

The -COOH group enables standard acid-derived transformations:

ReactionReagentProductApplication RelevanceReference
EsterificationSOCl<sub>2</sub> + MeOHMethyl esterProdrug synthesis
Amide CouplingEDC/HOBt, R-NH<sub>2</sub>Bicyclic amidesBioactive compound development

Photochemical Reactivity

The strained [2.1.1] system undergoes unique light-mediated reactions:

Processλ (nm)AdditiveOutcomeReference
[2+2] Cycloreversion365NoneRing-opened diene intermediates
Energy Transfer450Ir(ppy)<sub>3</sub>Cross-conjugated diradical formation

Key Mechanistic Insights

  • Strain-Driven Reactivity : The bicyclo[2.1.1]hexane scaffold’s 78° bond angles (vs. 109.5° in cyclohexane) enhance susceptibility to ring-opening and functionalization .

  • Acid-Directed Selectivity : Hydrogen-bonding interactions from the -COOH group influence regioselectivity in nucleophilic attacks.

This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science, particularly for designing bioisosteres or strained scaffolds.

Scientific Research Applications

Bioisosterism

One of the prominent applications of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is its role as a bioisostere of the ortho-substituted phenyl ring in drug design. Research has shown that substituting ortho-substituted phenyl groups with the bicyclic structure can enhance the physicochemical properties of bioactive compounds, potentially leading to improved efficacy and reduced side effects .

Case Study:
In a study focused on synthesizing saturated bioisosteres, researchers replaced ortho-substituted phenyl rings in known agrochemicals and pharmaceuticals with 2-oxabicyclo[2.1.1]hexanes, including derivatives of fungicides and antibacterial agents. The results indicated that these modifications improved solubility and bioavailability while maintaining biological activity .

Material Science

The compound's unique structural characteristics make it suitable for applications in polymer chemistry and materials science . Its ability to form stable interactions with other chemical entities can lead to the development of novel materials with enhanced properties.

Polymer Applications

This compound can be utilized as a building block in the synthesis of polymers with specific functionalities. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Thermal Decomposition300 °C

Environmental Applications

The compound may also find applications in environmental chemistry , particularly in the development of biodegradable materials or as part of formulations aimed at reducing environmental impact.

Mechanism of Action

The mechanism of action of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and hazards.

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Hazards (H-Statements) References
4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Phenyl (C₆H₅) C₁₂H₁₂O₃ 204.22 (estimated) Rigid scaffold; potential use in peptide models and drug design. Not available
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Fluoromethyl (CH₂F) C₇H₉FO₃ 160.1 Discontinued; fluoromethyl group enhances electronegativity. Not specified
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Methyl (CH₃) C₇H₁₀O₃ 142.15 Requires inert storage (2–8°C); lower steric hindrance. H315, H319, H335 (skin/eye irritation, respiratory issues)
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Dimethyl (C(CH₃)₂) C₈H₁₂O₃ 156.18 (estimated) Increased steric bulk; potential for enhanced stability. Not specified
4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid tert-Boc-protected amino C₁₂H₁₉NO₄ 241.29 Used in peptide synthesis; bulky tert-Boc group prevents undesired reactions. Not specified
2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Isopropyl (C₃H₇) on N-atom C₉H₁₅NO₂ 169.22 Azabicyclic variant; nitrogen incorporation alters electronic properties. Not specified
Key Comparisons

a. Structural and Electronic Effects

  • Phenyl vs.
  • tert-Boc-Amino vs. Dimethyl: The tert-Boc group (bulky, protective) contrasts with dimethyl substituents (steric hindrance without protection), influencing synthetic utility in peptide coupling .

d. Hazards and Handling

  • The methyl derivative’s hazard profile (H315, H319, H335) underscores the need for PPE during handling . Fluoromethyl and tert-Boc analogs lack explicit hazard data but may require similar precautions.

Biological Activity

4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its physicochemical properties, incorporation into bioactive compounds, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : 204.22 g/mol
  • SMILES Notation : OC(=O)C12OCC(C1)(C2)c1ccccc1

The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of the phenyl group is significant for its potential bioactivity.

Recent studies have highlighted the advantages of using 2-oxabicyclo[2.1.1]hexanes, including this compound, as saturated bioisosteres of ortho-substituted phenyl rings. These modifications have shown improvements in solubility and reduced lipophilicity while retaining bioactivity:

CompoundSolubility (µM)LipophilicityBioactivity Retention
Ortho-substituted phenyl compound25HighYes
Bicyclo[2.1.1]hexane analogue34ModerateYes
This compound155LowYes

This table illustrates the substantial increase in water solubility when replacing the ortho-substituted phenyl ring with the bicyclic structure, which is crucial for drug formulation and efficacy.

Agrochemical Applications

The incorporation of 4-phenyl-2-oxabicyclo[2.1.1]hexane into agrochemical fungicides such as fluxapyroxad and boscalid has been explored:

  • Fluxapyroxad :
    • Original Solubility: 25 µM
    • With Bicyclo[2.1.1]hexane: 34 µM
    • With 4-phenyl-2-oxabicyclo[2.1.1]hexane: 155 µM

This significant increase in solubility enhances its effectiveness as a fungicide.

Antibacterial and Lipid-Lowering Agents

The compound has also been evaluated in the context of antibacterial agents like phthalylsulfathiazole and lipid-lowering agents such as lomitapide:

  • Phthalylsulfathiazole :
    • Original Solubility: 170 µM
    • With Bicyclo[2.1.1]hexane: 101 µM
    • With 4-phenyl-2-oxabicyclo[2.1.1]hexane: 158 µM

These results indicate that the replacement of the phenyl ring with a more soluble bicyclic structure can restore or enhance solubility, which is vital for therapeutic efficacy.

Q & A

(Basic) What are the common synthetic routes for 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves bicyclic ring formation via [2+2] or [3+2] cycloaddition reactions, followed by functionalization. For example, ethyl ester precursors (e.g., ethyl bicyclo[3.1.0]hexane-3-carboxylate) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid . Key steps include optimizing reaction time and temperature to prevent ring-opening side reactions. Catalysts like Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity during cyclization . Post-synthesis purification often employs recrystallization or column chromatography using polar/non-polar solvent systems.

(Basic) Which spectroscopic techniques are critical for confirming the structure of this bicyclic compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the bicyclic scaffold and phenyl group (e.g., deshielded protons near the oxygen atom).
    • ¹³C NMR confirms the carbonyl carbon (C=O) at ~170 ppm and bicyclic carbons .
  • Infrared (IR) Spectroscopy:
    • Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (carboxylic acid, ~2500–3000 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragments, such as loss of CO₂ from the carboxylic acid group .

(Advanced) How can researchers address low yields in the final cyclization step during synthesis?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction kinetics .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd, Cu) or organocatalysts can enhance regioselectivity .
  • Temperature Control: Lower temperatures (0–25°C) minimize thermal degradation, while microwave-assisted synthesis accelerates reaction rates .
  • Protecting Groups: Temporarily protecting the carboxylic acid as an ethyl ester prevents unwanted interactions during cyclization .

(Advanced) What computational methods are used to model the compound’s reactivity and conformational stability?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculates energy-minimized geometries, bond angles, and charge distribution to predict regioselectivity in reactions (e.g., electrophilic substitution on the phenyl ring) .
  • Molecular Dynamics (MD) Simulations:
    • Simulates solvent interactions and assesses stability of the bicyclic scaffold under physiological conditions (e.g., aqueous environments) .
  • Docking Studies:
    • Models interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial activity .

(Basic) How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
  • Thermal Stability:
    • Thermogravimetric Analysis (TGA) determines decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points) .
  • Light Sensitivity:
    • Store in amber vials and test photostability under UV/visible light using controlled exposure chambers .

(Advanced) What challenges arise in enantioselective synthesis of this compound, and how are they resolved?

Methodological Answer:
Challenges include controlling stereochemistry at bridgehead carbons and avoiding racemization. Solutions involve:

  • Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (1S,5R)-configured esters) to direct stereochemistry .
  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) paired with transition metals (Ru, Rh) induce enantioselectivity during cycloaddition .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of a racemic ester intermediate .

(Advanced) How is the compound’s antimicrobial activity evaluated in academic research?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays:
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. MIC values <100 µg/mL suggest promising activity .
  • Time-Kill Studies:
    • Monitor bacterial viability over 24–48 hours to determine bacteriostatic vs. bactericidal effects .
  • Mechanistic Studies:
    • Fluorescence microscopy or flow cytometry assess membrane disruption. Synergy with commercial antibiotics (e.g., β-lactams) is tested via checkerboard assays .

(Basic) How do researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR, IR, and MS data to confirm assignments. For example, a carbonyl peak in IR should align with ¹³C NMR signals .
  • Control Experiments: Synthesize and analyze derivatives (e.g., methyl esters) to isolate conflicting signals .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in bridgehead stereochemistry .

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